molecular formula C11H5NaO4 B2731407 Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate CAS No. 13546-84-4

Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate

Cat. No.: B2731407
CAS No.: 13546-84-4
M. Wt: 224.147
InChI Key: HRIDYQRHKXBPRB-UHFFFAOYSA-M
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Description

Sodium 7-oxo-7H-furo[3,2-g]chromen-4-olate is a sodium salt derived from the furocoumarin family, characterized by a fused furan-chromene backbone with a ketone group at position 7 and a sodium oxy group at position 2. This compound shares structural similarities with psoralens, a class of linear furanocoumarins known for their photoreactivity and therapeutic applications . The sodium moiety enhances its solubility in polar solvents, distinguishing it from neutral or esterified derivatives.

Properties

IUPAC Name

sodium;7-oxofuro[3,2-g]chromen-4-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O4.Na/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8;/h1-5,13H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIDYQRHKXBPRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-chromenone with sodium hydroxide in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Alkylation Reactions

The deprotonated phenolic oxygen in sodium 7-oxo-7H-furo[3,2-g]chromen-4-olate acts as a strong nucleophile, enabling alkylation reactions with halogenated alkanes. For example:

  • Reaction with 3-chloropropionamide yields 3-((7-oxo-7H-furo[3,2-g]chromen-4-yl)oxy)propanamide (A7 ) under reflux with acetone, K₂CO₃, and NaI. This reaction achieves a 38% yield after silica gel chromatography .

  • Reaction with 4-chlorobutyryl chloride forms 7-oxo-7H-furo[3,2-g]chromen-4-yl 4-azanylbutanoate (B2 ), confirmed by 1H^1H NMR and HR-ESI-MS .

Table 1: Alkylation Derivatives and Yields

ProductReagentConditionsYield (%)
A7 3-ChloropropionamideAcetone, 60°C, 12h38
B2 4-Chlorobutyryl chlorideAcetone, 60°C, 12h23
A8 4-ChlorobutanamideAcetone, 60°C, 12h32

Esterification and Acylation

The sodium salt reacts with acyl chlorides to form esters. For instance:

  • Reaction with methylamino Boc-protected reagents produces 7-oxo-7H-furo[3,2-g]chromen-4-yl 3-(azanyl)propanoate (B1 ) in 23% yield after column purification .

  • Reaction with 5-chlorovaleryl chloride yields 7-oxo-7H-furo[3,2-g]chromen-4-yl 5-(benzylamino)pentanoate (B5 ) with a distinct 1H^1H NMR profile .

Key Data for Esterification

  • B1 : 1H^1H NMR (DMSO-d6d_6 ): δ 8.27 (d, J=12.0HzJ = 12.0 \, \text{Hz}), 7.91 (d, J=6.0HzJ = 6.0 \, \text{Hz}) .

  • B5 : HR-ESI-MS: m/zm/z 392.4210 [M + H]+^+ (calcd. 391.4230) .

Reduction Reactions

Sodium borohydride (NaBH₄) reduces carbonyl groups in related furocoumarins. While not directly documented for this sodium salt, analogous reductions of 7-oxo derivatives yield hydroxymethyl intermediates. For example:

  • Reduction of 5 (7-oxo-7H-furo[3,2-g]chromene-5-carbaldehyde) with NaBH₄ in ethanol produces 5-(hydroxymethyl)-7H-furo[3,2-g]chromen-7-one (6 ) in 76% yield .

Halogenation and Functionalization

The sodium salt participates in halogenation reactions to introduce reactive handles:

  • Reaction with bromopropane derivatives forms intermediates like 4-(3-bromopropoxy)-7H-furo[3,2-g]chromen-7-one (3 ), which is further functionalized with amines or azides .

Acid-Base Reactions

The compound’s sodium ion is exchangeable in acidic conditions:

  • Treatment with trifluoroacetic acid (TFA) removes Boc-protecting groups, yielding ammonium salts (e.g., A2 ) .

Critical Analysis of Reactivity

  • Nucleophilicity : The phenolic oxygen’s strong nucleophilic character drives alkylation and acylation reactions, with yields varying based on steric and electronic factors .

  • Stability : The sodium salt exhibits stability in polar aprotic solvents (e.g., acetone, DMSO) but decomposes under strongly acidic conditions .

  • Applications : Derivatives show potential in medicinal chemistry, particularly as melanogenesis stimulators and β-secretase inhibitors .

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the most promising applications of sodium 7-oxo-7H-furo[3,2-g]chromen-4-olate is its role as an inhibitor for multiple targets associated with Alzheimer's disease. Research has demonstrated that this compound acts as a triple-target inhibitor for acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen synthase kinase 3 beta (GSK3β) .

Clinical Relevance

The compound's ability to improve cognitive disorders makes it a valuable candidate for developing medications aimed at preventing or treating Alzheimer's disease. The low molecular weight and favorable druggability further enhance its potential as a therapeutic agent .

Dermatological Applications

This compound has also shown efficacy in dermatological applications, particularly in the treatment of skin conditions such as vitiligo. Extracts from plants containing furocoumarins have been traditionally used for repigmentation therapies .

Biochemical Probes

In addition to its therapeutic applications, this compound can serve as a biochemical probe in research settings. Its ability to modulate enzyme activities makes it useful for studying the pathways involved in neurodegeneration and skin pigmentation.

Research Applications

  • Enzyme Activity Studies : The compound can be utilized to investigate the roles of AChE, BACE1, and GSK3β in cellular models.
  • Melanogenesis Studies : It can help elucidate the molecular mechanisms underlying melanocyte function and skin pigmentation.

Mechanism of Action

The mechanism of action of Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Derivatives and Substituent Variations

The furo[3,2-g]chromen-7-one core is common among analogs, but substituents at positions 4, 5, and 9 significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Comparison of Key Structural Analogs
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Substituents Biological Activity/Applications
Sodium 7-oxo-7H-furo[3,2-g]chromen-4-olate C₁₁H₅NaO₄ ~230.15* Not reported Polar solvents* Sodium oxy (position 4) Inferred: Enhanced bioavailability
(7-Oxo-7H-furo[3,2-g]chromen-5-yl)methyl-4-nitrobenzoate (8l) C₂₀H₁₁NO₇ 377.30 201–203 Chloroform 4-nitrobenzoate (position 5) Melanogenesis stimulation in B16 cells
(7-Oxo-7H-furo[3,2-g]chromen-4-yloxy)-acetic acid methylester (19-774) C₁₄H₁₀O₆ 274.33 180.6–182.8 Chloroform Methoxycarbonylmethyl (position 4) Synthetic building block
PAPTP trifluoroacetate C₄₂H₃₈O₅P·xC₂HF₃O₂ 692.70 (base) Not reported Organic solvents Triphenylphosphonium (mitochondrial targeting) Kv1.3 channel blockade, cancer therapy
6-(7-Oxo-7H-furo[3,2-g]chromen-4-yloxy)-hexanoic acid methyl ester (19-775) C₁₈H₁₈O₆ 330.34 98.8–101.8 Chloroform Hexanoate ester (position 4) Intermediate for drug development

*Inferred properties based on sodium salt chemistry.

Physicochemical Properties

  • Solubility : The sodium salt’s ionic nature grants higher water solubility compared to neutral esters (e.g., 8l, 19-774) or lipophilic phosphonium derivatives (e.g., PAPTP) .
  • Melting Points : Neutral esters (e.g., 8l: 201–203°C) exhibit higher melting points than aliphatic esters (19-775: 98.8–101.8°C), reflecting crystallinity differences .

Key Differentiators of this compound

Enhanced Solubility : The sodium ion improves aqueous solubility, facilitating drug delivery compared to chloroform-soluble esters .

Bioavailability : Ionic form may enhance absorption in biological systems, contrasting with lipophilic derivatives requiring organic carriers .

Synthetic Flexibility : The sodium oxy group serves as a reactive site for further functionalization, enabling diverse derivatization strategies .

Biological Activity

Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate is a chemical compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H5NaO4C_{11}H_5NaO_4 and features a furochromenone core. Its unique structure contributes to its solubility and reactivity, which are essential for its biological functions. The compound is synthesized through various methods, including condensation reactions involving 7-hydroxy-4-chromenone and sodium hydroxide under controlled conditions .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. Notably, the compound may inhibit enzymes involved in disease pathways, thus exerting potential antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of pathogenic microorganisms:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Streptococcus pyogenes15.6 µg/mL

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models . This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Antiviral Activity : A study explored the antiviral potential of furocoumarin derivatives, including this compound. The compound showed significant inhibition of viral replication in vitro, suggesting a mechanism that could be further explored for therapeutic applications against viral infections .
  • Cancer Research : Research has indicated that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This was evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Comparative Analysis with Related Compounds

This compound is often compared to other furocoumarin derivatives due to its unique sodium salt form, which enhances solubility and reactivity:

Compound Biological Activity
7-Oxo-7H-furo[3,2-g]chromen-4-yloxy β-D-glucopyranosideModerate antimicrobial activity
8-MethoxypsoralenStronger anti-inflammatory effects

These comparisons illustrate the distinct advantages offered by this compound in terms of solubility and biological efficacy .

Q & A

Q. What are the optimal synthetic routes for Sodium 7-oxo-7H-furo[3,2-g]chromen-4-olate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves esterification and hydrolysis steps. For example, intermediates like (7-oxo-7H-furo[3,2-g]chromen-4-yloxy)acetic acid methylester (MW 274.33) are synthesized via nucleophilic substitution under anhydrous conditions, followed by saponification with sodium hydroxide to yield the sodium salt. Key factors include:

  • Temperature control : Reactions at 60–80°C minimize side products like decarboxylated derivatives .
  • Solvent selection : Chloroform or DMSO enhances solubility of intermediates .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths and angles, e.g., lactone ring conformation in furochromenones .
  • Spectroscopy :
    • UV-Vis : Absorption maxima near 310–330 nm indicate π→π* transitions in the conjugated chromenone system .
    • NMR : 1H^1H NMR shows characteristic singlet peaks for the furo[3,2-g]chromenone protons at δ 6.8–7.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+Na]+^+ at m/z 297.04) .

Q. What solubility properties are critical for formulating this compound in biological assays?

Methodological Answer:

  • Solubility in organic solvents : Chloroform (15–20 mg/mL) and DMSO (10–12 mg/mL) are preferred for stock solutions .
  • Aqueous solubility : Limited solubility in water (<1 mg/mL) necessitates use of surfactants (e.g., Tween-80) or cyclodextrin complexes for in vitro studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • HOMO-LUMO gaps : Predicts reactivity; gaps <3.5 eV suggest potential for charge-transfer interactions .
  • Electrostatic potential maps : Identifies nucleophilic regions (e.g., the lactone oxygen) for electrophilic attack .
  • Validation : Compare computed IR spectra with experimental data to refine basis sets (e.g., 6-31G**) .

Q. What mitochondrial targeting strategies utilize this compound derivatives?

Methodological Answer: Derivatization with triphenylphosphonium (TPP) groups enhances mitochondrial uptake:

  • Example : PCTP (triphenyl phosphonium iodide derivative) localizes to mitochondria due to TPP’s positive charge .
  • Experimental validation : Use JC-1 dye to measure mitochondrial membrane potential changes in treated cells .

Q. How do researchers address contradictions in pharmacological data for this compound?

Methodological Answer:

  • Dose-response reevaluation : Nonlinear effects may arise from off-target interactions at high concentrations .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed lactone derivatives) that contribute to observed bioactivity .
  • Species-specific assays : Test parallel models (e.g., murine vs. human cell lines) to resolve discrepancies in cytotoxicity .

Q. What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-dried powders stored at -20°C retain >95% purity for 12 months .
  • Light sensitivity : Amber vials and inert gas (N2_2) purging prevent photodegradation of the chromenone core .

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